molecular formula C₁₉H₁₃D₄N₇O₇ B1160328 9-Oxofolic Acid-d4

9-Oxofolic Acid-d4

Cat. No.: B1160328
M. Wt: 459.41
Attention: For research use only. Not for human or veterinary use.
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Description

9-Oxofolic Acid-d4 is a deuterated analog of 9-oxofolic acid, a derivative of folic acid (vitamin B9) characterized by the oxidation of the pteridine ring at the 9-position. The deuterium substitution occurs at four positions on the benzene ring, as indicated by its molecular formula C₁₉D₄H₁₃N₇O₇ and molecular weight 459.406 g/mol . This stable isotope-labeled compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of folic acid and its metabolites in biological matrices such as plasma . Its SMILES notation, $$2H]c1c([2H])c(C(=O)NC@@HC(=O)O)c([2H])c([2H])c1NC(=O)C2=CNC3=NC(=NC(=O)C3=N2)N, highlights the deuteration pattern and structural integrity .

Properties

Molecular Formula

C₁₉H₁₃D₄N₇O₇

Molecular Weight

459.41

Synonyms

N-[4-[[(2-Amino-1,4-dihydro-4-oxo-6-pteridinyl)carbonyl]amino]benzoyl]-L-glutamic Acid-d4

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

Folic Acid Derivatives
  • 9-Oxofolic Acid (Non-deuterated): The parent compound has a molecular formula C₁₉H₁₇N₇O₇ and molecular weight 455.38 g/mol. Unlike its deuterated counterpart, it lacks isotopic labeling, making it unsuitable for MS-based quantification due to co-elution risks with endogenous analytes .
  • Folic Acid-d4: Another deuterated analog, but with deuteration at different positions (e.g., glutamic acid side chain), used for distinguishing between unmetabolized folic acid and its derivatives in plasma .
9-Oxo-Xanthene Derivatives
  • (9-Oxo-9H-xanthen-4-yl)acetic Acid: A structurally distinct compound (C₁₅H₁₀O₄, MW 254.24 g/mol) with a xanthene backbone.

Deuterated Internal Standards

Deuterated compounds are critical for minimizing matrix effects in LC-MS/MS. Below is a comparative analysis of 9-Oxofolic Acid-d4 with other deuterated standards:

Compound Molecular Formula Molecular Weight Deuteration Sites Primary Application
This compound C₁₉D₄H₁₃N₇O₇ 459.406 Benzene ring (4 positions) Folic acid quantification in plasma
Linoleic Acid-d4 C₁₈H₂₈D₄O₂ 284.5 C9, C10, C12, C13 Lipidomics; PUFA oxidation studies
Deoxycholic Acid-d4 C₂₄H₃₆D₄O₃ ~392.6 Side-chain methyl groups Bile acid profiling in metabolic diseases
Taurocholic Acid-d4 C₂₆H₄₄D₄NNaO₆S ~537.7 Cholic acid backbone Hepatobiliary disease biomarker studies
Key Differences:
  • Molecular Complexity: this compound has a larger, heterocyclic structure compared to linear fatty acids (e.g., Linoleic Acid-d4) or bile acids.
  • Deuteration Strategy : Unlike bile acids (e.g., Deoxycholic Acid-d4), which are deuterated on side chains, this compound incorporates deuterium into the aromatic ring to preserve ionization efficiency .
  • Analytical Utility: While Linoleic Acid-d4 is used for studying lipid peroxidation, this compound addresses challenges in folate metabolism analysis, such as low endogenous concentrations and matrix interferences .

Performance in Analytical Methods

  • Chromatographic Separation: this compound exhibits a retention time distinct from unmetabolized folic acid, as demonstrated in LC-MS/MS methods using C18 columns and 0.1% formic acid mobile phases . This contrasts with non-deuterated analogs, which co-elute with endogenous compounds .
  • Sensitivity : The deuterium labeling in this compound reduces ion suppression, improving limit of quantification (LOQ) to ≤1 nM in plasma, comparable to other deuterated standards like Taurocholic Acid-d4 .

Q & A

Basic Research Questions

Q. What is the primary role of 9-Oxofolic Acid-d4 in analytical chemistry research?

  • This compound serves as a deuterated internal standard for quantifying endogenous 9-oxofolic acid in biological samples using GC- or LC-MS. Its deuterium labeling ensures minimal interference from the analyte during ionization, enabling precise calibration via stable isotope dilution. Researchers typically spike known concentrations into samples to correct for matrix effects and instrument variability .

Q. How should researchers prepare this compound for use in LC-MS experiments?

  • Prepare a stock solution (e.g., 10 mM in methanol) and serially dilute it to match the expected analyte concentration range. Spike the deuterated standard into samples during extraction to account for recovery losses. Validate the preparation by verifying linearity (R² > 0.99) and precision (CV < 15%) across three independent runs .

Q. What quality control measures are essential when using this compound?

  • Verify purity (>95%) via Certificate of Analysis (COA) and confirm isotopic enrichment (>98% deuterium) using high-resolution MS. Regularly monitor batch-to-batch variability by comparing retention times and ion ratios with historical data .

Advanced Research Questions

Q. How can researchers validate the stability of this compound under different storage and experimental conditions?

  • Conduct stability tests by storing aliquots at -80°C, -20°C, and 4°C for 1–6 months. Analyze degradation using LC-MS/MS, comparing peak areas to freshly prepared standards. For in-experiment stability, assess performance under varying pH (2–9) and temperature (25–37°C) conditions, ensuring <10% signal deviation .

Q. What strategies mitigate isotopic interference when using this compound in complex biological matrices?

  • Optimize chromatographic separation (e.g., C18 columns with 0.1% formic acid) to resolve deuterated and non-deuterated species. Use high-resolution MS (HRMS) to distinguish isotopic clusters (e.g., m/z shifts of +4 for D4-labeled compounds). Validate specificity by analyzing blank matrices spiked with the standard and endogenous analytes .

Q. How should researchers address discrepancies in recovery rates between this compound and its non-deuterated analog?

  • Perform spike-and-recovery experiments in triplicate across multiple matrices (e.g., plasma, urine). If recovery differences exceed 20%, re-optimize extraction protocols (e.g., solid-phase extraction vs. protein precipitation) or adjust internal standard concentrations to match analyte abundance .

Q. What analytical parameters must be optimized for quantifying 9-oxofolic acid using its deuterated form?

  • Calibrate MS/MS transitions for both analyte and deuterated standard (e.g., 9-oxofolic acid: m/z 441→295; this compound: m/z 445→299). Optimize collision energy and cone voltage to maximize sensitivity while minimizing cross-talk. Validate using matrix-matched calibration curves .

Methodological Considerations

  • Sample Preparation : Use 25 µL of 10 mM this compound per 1 mL of biological sample. Include a solvent blank to monitor carryover .
  • Data Analysis : Normalize analyte peaks to the deuterated standard’s signal. Apply correction factors if co-eluting isobaric interferences are detected .

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